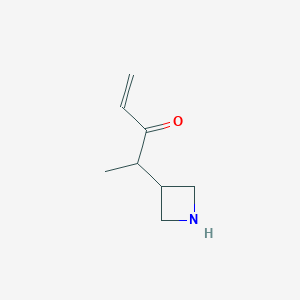

4-(Azetidin-3-yl)pent-1-en-3-one

Description

4-(Azetidin-3-yl)pent-1-en-3-one is a bicyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) conjugated with a pentenone moiety. The azetidine ring, a strained cyclic amine, contributes to its unique stereoelectronic properties, which may influence binding affinity in biological systems or catalytic applications.

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-(azetidin-3-yl)pent-1-en-3-one |

InChI |

InChI=1S/C8H13NO/c1-3-8(10)6(2)7-4-9-5-7/h3,6-7,9H,1,4-5H2,2H3 |

InChI Key |

JKWNEJDZZMVMQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CNC1)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Azetidin-3-yl)pent-1-en-3-one can be achieved through several routes. One common method involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using DBU as a catalyst . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(Azetidin-3-yl)pent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like DBU, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Azetidin-3-yl)pent-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)pent-1-en-3-one involves its interaction with molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several azetidinones and enones reported in the literature. Below is a comparative analysis based on substituent effects, synthetic routes, and applications.

Substituent Effects on Reactivity and Stability

- 4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one (): This compound features a bulky anthracene substituent and a phenoxy group on the azetidine ring. The enone system in 4-(Azetidin-3-yl)pent-1-en-3-one lacks such bulky substituents, likely rendering it more reactive toward Michael additions or Diels-Alder reactions.

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one ():

- The chlorophenyl and dimethyl groups enhance the compound’s lipophilicity, making it suitable for pesticidal applications. In contrast, the azetidine ring in 4-(Azetidin-3-yl)pent-1-en-3-one introduces polarity and hydrogen-bonding capacity, which could favor pharmaceutical targeting.

- (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-(pent-4-en-1-yloxy)phenyl)azetidin-2-one (): This fluorinated azetidinone demonstrates the role of halogen substituents in modulating electronic properties. The fluorine atoms likely enhance metabolic stability and binding specificity, a feature absent in the non-halogenated 4-(Azetidin-3-yl)pent-1-en-3-one.

Data Table: Key Structural and Functional Comparisons

Biological Activity

4-(Azetidin-3-yl)pent-1-en-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic contexts, particularly focusing on its anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound features a five-membered azetidine ring attached to a pentenone moiety. Its molecular formula is CHNO, which contributes to its unique reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that 4-(Azetidin-3-yl)pent-1-en-3-one exhibits notable antiproliferative effects against various cancer cell lines. The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and others.

- IC Values: Significant growth inhibition was observed at concentrations as low as 250 μg/ml in MCF-7 cells, indicating robust anticancer potential.

| Cell Line | IC (μg/ml) | Mechanism of Action |

|---|---|---|

| MCF-7 | 250 | Tubulin inhibition |

| A549 | 300 | Apoptosis induction |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Research Insights:

- Pathogens Tested: Staphylococcus aureus, Escherichia coli.

- Results: Exhibited significant inhibitory effects comparable to standard antibiotics.

The biological activity of 4-(Azetidin-3-yl)pent-1-en-3-one can be attributed to its ability to interact with specific molecular targets within cells. In cancer cells, it disrupts the microtubule dynamics essential for mitosis, leading to cell death. In microbial studies, it appears to disrupt bacterial cell wall synthesis and function.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the effects of 4-(Azetidin-3-yl)pent-1-en-3-one on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of the compound against common pathogens. The findings revealed that at a concentration of 100 μg/ml, the compound inhibited bacterial growth by over 70%, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

4-(Azetidin-3-yl)pent-1-en-3-one can be compared with other azetidine derivatives known for their biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-one | Antiproliferative | Similar structural features |

| 3-Allylazetidin-2-one | Antimicrobial | Distinct mechanism of action |

| 4-Methylazetidin | Anticancer | Lacks pentenone structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.